5-Fluoroindoline-2-carboxylic acid
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Overview
Description
5-Fluoroindoline-2-carboxylic acid is a fluorinated derivative of indoline, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroindoline-2-carboxylic acid typically involves the fluorination of indoline derivatives. One common method is the reaction of indoline with fluorinating agents under controlled conditions. For example, the reaction of indoline with N-fluorobenzenesulfonimide (NFSI) in the presence of a base can yield 5-fluoroindoline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes. These methods may use continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
5-Fluoroindoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an antagonist of the glycine site within the NMDA receptor complex, it can modulate neurotransmission and affect neuronal activity. This interaction can influence various physiological processes, including pain perception and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Another fluorinated indole derivative with similar chemical properties.
5-Fluoroindoline: A closely related compound with a similar structure but different functional groups.
Uniqueness
5-Fluoroindoline-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an antagonist of the glycine site within the NMDA receptor complex sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |
InChI Key |
IHGACBURCDRWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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